molecular formula C11H18O4 B13173107 Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13173107
M. Wt: 214.26 g/mol
InChI Key: YOJLNPRKEQQGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxane and cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-methyl-1-oxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern and spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-10(9(12)14-3)11(15-10)6-4-8(13-2)5-7-11/h8H,4-7H2,1-3H3

InChI Key

YOJLNPRKEQQGAD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCC(CC2)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.